molecular formula C19H18IN3O2 B3008560 Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate CAS No. 1116007-08-9

Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate

Cat. No.: B3008560
CAS No.: 1116007-08-9
M. Wt: 447.276
InChI Key: RJAORTMQRMVFMS-UHFFFAOYSA-N
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Description

Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate is a naphthyridine derivative featuring a propyl ester group at position 3, a 4-iodophenylamino substituent at position 4, and a methyl group at position 7 (Figure 1). The naphthyridine core is a bicyclic aromatic system with two nitrogen atoms, conferring unique electronic and steric properties. The methyl group at position 7 likely influences steric accessibility and metabolic stability.

Properties

IUPAC Name

propyl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18IN3O2/c1-3-10-25-19(24)16-11-21-18-15(9-4-12(2)22-18)17(16)23-14-7-5-13(20)6-8-14/h4-9,11H,3,10H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAORTMQRMVFMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)I)C=CC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate, with the CAS number 1116007-08-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C19H18IN3O2
  • Molecular Weight: 447.3 g/mol
  • IUPAC Name: Propyl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: This compound has been shown to inhibit specific kinases involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival.
  • Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for antibiotic development.
  • Antioxidant Properties: The compound may also function as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Structure-Activity Relationship (SAR)

The biological activity of naphthyridine derivatives is often influenced by their structural modifications. The presence of the iodophenyl group is believed to enhance lipophilicity and improve binding affinity to biological targets. The following table summarizes key findings from SAR studies:

Modification Effect on Activity
Iodine SubstitutionIncreases potency against cancer cell lines
Propyl GroupEnhances solubility and bioavailability
Methyl Group at Position 7Improves selectivity for target enzymes

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound:

  • Anticancer Activity:
    • A study demonstrated that derivatives of naphthyridine exhibited significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
  • Antimicrobial Studies:
    • Research indicated that related compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
  • Antioxidant Activity:
    • Another investigation highlighted the antioxidant properties of naphthyridine derivatives, showing their ability to reduce oxidative stress markers in vitro .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Structural Comparison of Naphthyridine Derivatives

Compound Name Substituents (Positions) Functional Groups Key Applications/Activities
Target Compound 4-(4-Iodophenyl)amino, 7-methyl, 3-propyl Carboxylate ester Potential anticancer/dye applications
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) N3-adamantyl, 1-pentyl, 4-oxo Carboxamide Pharmacological (e.g., enzyme inhibition)
7-(4-(bis(4-Iodophenyl)amino)phenyl)-based dyes Bis(4-iodophenyl)amino, aldehyde Aldehyde, extended π-systems Dye-sensitized solar cells
Cytotoxic naphthyridine derivatives Variable substitutions (C-2, C-5, C-6, C-7) Diverse (e.g., esters, amines) Anticancer (cell line cytotoxicity)
Key Observations:

Functional Group Differences: The target compound’s carboxylate ester (C-3) contrasts with carboxamide derivatives (e.g., compound 67), which may alter solubility and hydrogen-bonding capacity. The 4-iodophenylamino group provides steric bulk and electronic effects distinct from adamantyl (compound 67) or non-halogenated aryl groups.

Substituent Position Effects :

  • The 7-methyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs, as alkyl groups often block oxidative degradation .
  • In cytotoxic naphthyridines (), substitutions at C-7 correlate with improved activity, suggesting the methyl group here could be advantageous .

Role of Iodine: The iodine atom in the target compound may facilitate halogen bonding in biological targets (e.g., kinases) or enhance charge transfer in dye-sensitized solar cells, as seen in bis(4-iodophenyl)amino-based dyes .

Pharmacological Potential:
  • Compound 67 () demonstrates that carboxamide derivatives with bulky N3 substituents (e.g., adamantyl) exhibit bioactivity, likely due to enhanced target binding. The target compound’s iodophenyl group may similarly engage hydrophobic pockets or halogen-bonding motifs in proteins .
  • highlights that cytotoxic naphthyridines with C-7 substitutions show potent activity against cancer cell lines. The 7-methyl group in the target compound aligns with this trend, suggesting possible anticancer utility .

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